Tiaramide

Description

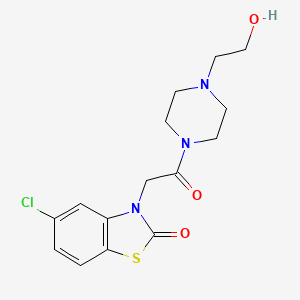

Structure

3D Structure

Properties

CAS No. |

32527-55-2 |

|---|---|

Molecular Formula |

C15H18ClN3O3S |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |

InChI Key |

HTJXMOGUGMSZOG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

melting_point |

160.0 °C |

Other CAS No. |

32527-55-2 |

Related CAS |

35941-71-0 (mono-hydrochloride) |

Synonyms |

FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tiaramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that extends beyond the typical profile of this class. While its primary role as an inhibitor of prostaglandin (B15479496) synthesis is well-established, this compound also exhibits significant anti-allergic and potential calcium channel modulating properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing the associated signaling pathways and the experimental protocols used to elucidate these functions. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacological profile.

Core Mechanisms of Action

This compound's therapeutic effects are primarily attributed to three core mechanisms:

-

Inhibition of Prostaglandin Synthesis: As a non-steroidal anti-inflammatory drug, this compound's principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever.[1]

-

Anti-allergic and Antianaphylactic Activity: this compound has been shown to inhibit the release of inflammatory mediators, such as histamine (B1213489) and serotonin, from mast cells.[2][3] This mast cell stabilizing effect underlies its utility in allergic conditions, including asthma.[4][5]

-

Calcium Channel Antagonism: Evidence suggests that this compound may act as a calcium channel blocker.[6] This action could contribute to its smooth muscle relaxant properties and further explain its efficacy in bronchoconstriction.[6]

Inhibition of Prostaglandin Synthesis

The anti-inflammatory and analgesic properties of this compound are largely due to its inhibition of prostaglandin synthesis.[1] This occurs through the blockade of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Signaling Pathway: Arachidonic Acid Cascade

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes into prostaglandin H2 (PGH2), which is subsequently converted into various bioactive prostanoids, including prostaglandins, thromboxanes, and prostacyclins. This compound intervenes at the COX enzyme step, reducing the production of these inflammatory mediators.

References

- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tiaramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride, detailing the preparation of key intermediates, the final synthesis of the active pharmaceutical ingredient (API), and subsequent purification methods. Experimental protocols, quantitative data, and visual representations of the synthesis workflow and its mechanism of action are presented to facilitate a thorough understanding for researchers and drug development professionals.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process commencing with the preparation of the key intermediate, ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate. This intermediate is subsequently reacted with 1-(2-hydroxyethyl)piperazine to yield this compound free base, which is then converted to its hydrochloride salt.

Synthesis of Ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate (Intermediate 1)

The synthesis of the pivotal intermediate, ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate, is achieved through the reaction of 5-chloro-2(3H)-benzothiazolinone with ethyl bromoacetate (B1195939).

Experimental Protocol:

-

Dissolve 5-chloro-2(3H)-benzothiazolinone (20 mmol) in 30 ml of acetone.

-

To this solution, add potassium carbonate (22 mmol).

-

Add ethyl bromoacetate to the reaction mixture.

-

Reflux the mixture for 4 hours.

-

After cooling to 0°C, pour the reaction mixture into 100 ml of an ice-water mixture and stir for 1 hour at 0–10°C.

-

Filter the resulting precipitate, wash it with water, and then dry it.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate.[1]

Synthesis of this compound (Free Base)

This compound free base is synthesized by the reaction of ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate with 1-(2-hydroxyethyl)piperazine.

Experimental Protocol:

-

Heat a solution of ethyl 5-chloro-2-oxo-3-benzothiazolineacetate (4.0 grams) in 1-(2-hydroxyethyl)piperazine at 100°C for 24 hours.

-

After cooling, extract the resulting mixture with chloroform (B151607).

-

Wash the chloroform extract with water.

-

Perform an acid-base extraction by shaking the chloroform extract with 10% hydrochloric acid.

-

Separate the hydrochloric acid layer, wash it with chloroform, and then make it alkaline with a 10% sodium hydroxide (B78521) solution.

-

Extract the alkaline solution with chloroform.

-

Wash the chloroform extract with water and dry it over magnesium sulfate.

-

Concentrate the solution to yield a residual oil (5.5 grams).

-

Allow the oil to stand to form crystals.

-

Recrystallize the crystals from a mixture of ethyl acetate (B1210297) (40 ml) and ethanol (15 ml) to yield 3-[4-(2-hydroxyethyl)-1-piperazinylcarbonylmethyl]-5-chloro-2(3H)-benzothiazolinone (3.2 grams) as colorless crystals.

Quantitative Data:

| Parameter | Value |

| Melting Point | 159° to 161°C |

Conversion of this compound to this compound Hydrochloride

The final step in the synthesis is the conversion of the this compound free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with a source of hydrogen chloride.

Experimental Protocol (General Procedure):

-

Dissolve the purified this compound free base in a suitable organic solvent such as dioxane or isopropanol.

-

Add a stoichiometric amount of a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane or isopropanolic HCl).

-

Stir the mixture at room temperature. The this compound hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate and wash it with a small amount of the organic solvent.

-

Dry the resulting solid under vacuum to obtain pure this compound hydrochloride.

Purification of this compound Hydrochloride

Purification of the final product is crucial to ensure its quality and remove any unreacted starting materials or byproducts. Recrystallization and chromatographic techniques are commonly employed.

Recrystallization

Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical for effective purification. For this compound free base, a mixture of ethyl acetate and ethanol has been shown to be effective. A similar solvent system or other polar protic and aprotic solvent combinations can be explored for the recrystallization of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique for assessing the purity of this compound hydrochloride. A reported method for the determination of this compound in pharmaceutical preparations can be adapted for this purpose.

HPLC Parameters:

| Parameter | Specification |

| Column | Reversed phase C18 |

| Mobile Phase | A mixture of water, acetonitrile, and triethylamine (B128534) (800:200:1, v/v), adjusted to pH 3.0 with phosphoric acid |

| Flow Rate | 0.8 mL/min |

| UV Detection | 295 nm |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking the synthesis of prostaglandins, this compound effectively reduces these symptoms.

Caption: Prostaglandin Synthesis Pathway and this compound's Mechanism of Action.

Synthesis Workflow

The overall synthesis process of this compound hydrochloride can be visualized as a sequential workflow, starting from the basic building blocks and culminating in the final purified API.

Caption: Workflow for the Synthesis of this compound Hydrochloride.

References

Tiaramide: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade. This guide provides a detailed overview of the chemical properties and structural characteristics of this compound, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound is a benzothiazole (B30560) derivative. Its chemical structure is characterized by a 5-chloro-2-oxo-3(2H)-benzothiazolylacetyl group attached to a 1-piperazineethanol moiety.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one[1] |

| CAS Registry Number | 32527-55-2 (this compound)[2] |

| 35941-71-0 (this compound Hydrochloride)[2] | |

| Molecular Formula | C₁₅H₁₈ClN₃O₃S (this compound)[2] |

| C₁₅H₁₉Cl₂N₃O₃S (this compound Hydrochloride)[3][4] | |

| SMILES | C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O[1] |

| InChI | InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2[1] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key properties of this compound and its hydrochloride salt.

Table 2: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 355.84 g/mol [2][5] | 392.30 g/mol [3][4] |

| Melting Point | Not specified | 159-161 °C[2] |

| Solubility | Not specified | Very soluble in water; slightly soluble in organic solvents.[2] |

| pKa | 6.2[2] | Not specified |

| LogP (XLogP3-AA) | 1.0[1] | Not specified |

| Appearance | Not specified | White, odorless, bitter-tasting crystalline powder.[2] |

| pH (10% aqueous soln) | Not applicable | 3.4-3.7[2] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's specific physicochemical properties are not extensively available in the public domain. However, standardized methodologies are routinely employed for these measurements.

Melting Point Determination (Capillary Method)

A common method for determining the melting point of a crystalline solid is the capillary method.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. This compound also demonstrates antiallergic activity by inhibiting histamine (B1213489) release.

References

- 1. Metabolism of this compound in vitro. III. Sulphoconjugation of alicyclic amine and alcoholic hydroxyl group by hepatic 105 000 g supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Species differences in metabolism of this compound hydrochloride, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. researchgate.net [researchgate.net]

Tiaramide: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile, exhibiting analgesic, anti-inflammatory, and anti-allergic properties.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound hydrochloride is a benzothiazole (B30560) derivative developed for the management of pain and inflammation associated with various conditions, including musculoskeletal disorders.[1][4] It is also recognized for its potential therapeutic applications in allergic conditions such as asthma due to its ability to inhibit the release of inflammatory mediators.[5][6] This document serves as a technical resource for professionals in the field of drug development and research, offering a detailed examination of this compound's pharmacological characteristics.

Physicochemical Properties

A foundational understanding of a drug's physicochemical properties is crucial for its development and formulation.

| Property | Value | Source |

| Molecular Formula | C15H18ClN3O3S | [7] |

| Molecular Weight | 355.8 g/mol | [7] |

| CAS Number | 32527-55-2 | [7] |

| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one | [7] |

| Melting Point | 160°C (hydrochloride salt) | [5] |

| Solubility | Soluble in DMSO. The hydrochloride salt is completely soluble in water. | [2][5] |

Mechanism of Action

This compound's therapeutic effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase (COX) enzymes and modulation of allergic responses.

Inhibition of Prostaglandin Synthesis

Anti-allergic Activity

This compound has demonstrated significant anti-allergic properties by inhibiting the release of histamine (B1213489) and other mediators from mast cells and basophils.[6][9][10] This action is particularly relevant to its potential use in asthma and other allergic disorders.[5] The inhibition of histamine release suggests an interference with the signaling cascade initiated by allergen-IgE interaction on the surface of mast cells.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanisms of action.

| Parameter | Description | Experimental Model | Reference |

| Anti-inflammatory Activity | Reduction of inflammation. | Various in vivo models of inflammation. | [11] |

| Analgesic Activity | Alleviation of pain. | Various in vivo models of pain. | [3] |

| Anti-allergic Activity | Inhibition of histamine release from mast cells and basophils. | In vitro models using rat mast cells and human basophils. | [6][10] |

| Bronchodilator Activity | Relaxation of bronchial smooth muscle. | Clinical trials in asthmatic patients. | [5] |

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is limited in publicly accessible literature, its clinical use necessitates oral administration.[1]

| Parameter | Value | Species | Notes |

| Administration | Oral | Human | Tablets are the common formulation.[1] |

| Metabolism | One of the metabolites is desethanol this compound (DETR), which is more potent in inhibiting histamine release. | In vivo | [6] |

Note: Specific quantitative data on Cmax, Tmax, half-life, and bioavailability were not available in the reviewed literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2.

Methodology:

-

Preparation: A reaction buffer (e.g., Tris-HCl) is prepared.

-

Enzyme and Inhibitor Addition: Purified COX-1 or COX-2 enzyme is added to the buffer, followed by the addition of various concentrations of this compound or a control inhibitor.

-

Pre-incubation: The enzyme and inhibitor are incubated together for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Measurement: The production of prostaglandins (e.g., PGE2) is measured using techniques such as ELISA or chromatography.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

This protocol is a generalized representation based on standard methodologies.[12][13]

In Vitro Histamine Release Assay

This assay measures the ability of a compound to inhibit the release of histamine from mast cells or basophils.

Methodology:

-

Cell Isolation: Mast cells (e.g., from rat peritoneum) or basophils (from human blood) are isolated and purified.[9]

-

Pre-incubation with Test Compound: The cells are pre-incubated with various concentrations of this compound or a control compound.

-

Induction of Histamine Release: Histamine release is stimulated using an appropriate secretagogue, such as an antigen (for sensitized cells) or compound 48/80.[9]

-

Incubation: The cells are incubated to allow for histamine release.

-

Separation: The reaction is stopped, and the cells are separated from the supernatant by centrifugation.

-

Histamine Measurement: The amount of histamine in the supernatant is quantified using methods like fluorometric assay or ELISA.[9][14]

-

Data Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the control.

This protocol is a generalized representation based on standard methodologies.[9][14]

Clinical Applications and Safety

This compound is clinically used for its anti-inflammatory and analgesic effects in musculoskeletal conditions.[1] Its bronchodilator and anti-allergic properties have also been explored for the treatment of asthma.[5] As with other NSAIDs, potential side effects can include gastrointestinal disturbances.

Conclusion

This compound possesses a dual mechanism of action, targeting both the inflammatory cascade through COX inhibition and allergic responses via the stabilization of mast cells. This pharmacological profile makes it a versatile therapeutic agent for a range of inflammatory and allergic conditions. Further research to elucidate specific quantitative measures of its COX selectivity and a more detailed characterization of its pharmacokinetic profile would be beneficial for optimizing its clinical use and for the development of future derivatives.

References

- 1. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. Histamine Release from Mast Cells and Basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling pathway in nerve growth factor induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. academicjournals.org [academicjournals.org]

- 14. novamedline.com [novamedline.com]

Tiaramide: A Technical Overview of its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory mediators. This technical guide provides an in-depth analysis of the core pharmacological characteristics of this compound, focusing on its anti-inflammatory and analgesic effects. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound hydrochloride is a benzothiazole (B30560) derivative recognized for its therapeutic potential in managing inflammation and pain.[1] Like other NSAIDs, its primary mechanism involves the modulation of the arachidonic acid cascade, but it also exhibits other important pharmacological activities that contribute to its overall therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating key technical information on the anti-inflammatory and analgesic properties of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects through several mechanisms:

-

Inhibition of Prostaglandin (B15479496) Synthesis: this compound inhibits cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923).[2] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. While the precise selectivity for COX-1 versus COX-2 is not extensively documented in the readily available literature, its action is consistent with that of other non-selective NSAIDs.

-

Inhibition of Histamine (B1213489) Release: this compound has been shown to inhibit the release of histamine from mast cells.[1][2] Histamine is a potent vasodilator and increases vascular permeability, contributing to the edema and redness associated with inflammation. This anti-histaminic action provides an additional mechanism for its anti-inflammatory effects.

-

Bradykinin (B550075) Antagonism: this compound has been demonstrated to antagonize the effects of bradykinin.[3] Bradykinin is a peptide that causes vasodilation, increases vascular permeability, and directly stimulates pain receptors (nociceptors). By blocking bradykinin's actions, this compound can further reduce inflammation and pain.

Signaling Pathway of this compound's Anti-inflammatory Action

Figure 1: this compound's multifaceted anti-inflammatory and analgesic mechanisms.

Preclinical Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of this compound have been evaluated in various preclinical models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of pharmacological agents. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin), and this compound-treated groups.

-

Drug Administration: this compound or the standard drug is administered orally or intraperitoneally at various doses 1 hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Edema volume = (Paw volume at time t) - (Paw volume at baseline)

-

Percentage of inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

-

Quantitative Data:

| Compound | Dose (mg/kg) | Route | Time (hours) | % Inhibition of Edema |

| This compound | Data not available | p.o. | 3 | Data not available |

| Indomethacin | 10 | p.o. | 3 | ~50-60% |

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic stretching behavior known as "writhing."

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Groups: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and this compound-treated groups.

-

Drug Administration: this compound or the standard drug is administered orally or intraperitoneally 30 minutes before the acetic acid injection. The control group receives the vehicle.

-

Induction of Writhing: 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a period of 20 minutes.

-

Calculation of Analgesic Activity:

-

Percentage of inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100

-

Quantitative Data:

| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing |

| This compound | Data not available | p.o. | Data not available |

| Aspirin | 100 | p.o. | ~50-70% |

| Diclofenac | 10 | i.p. | ~70-80% |

Workflow for Preclinical Analgesic and Anti-inflammatory Testing

Figure 2: Standard workflow for preclinical evaluation of this compound.

In Vitro Studies

Inhibition of Histamine Release

This compound has been shown to inhibit immunologically-induced histamine release from mast cells in vitro.[2]

Experimental Protocol: In Vitro Histamine Release from Rat Peritoneal Mast Cells

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

-

Sensitization: The isolated mast cells are sensitized with anti-ovalbumin IgE.

-

Incubation with this compound: The sensitized mast cells are pre-incubated with various concentrations of this compound.

-

Challenge: Histamine release is triggered by challenging the cells with ovalbumin.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay or ELISA.

-

Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of this compound.

Quantitative Data:

| Compound | IC50 for Histamine Release Inhibition |

| This compound | Data not available |

Bradykinin Receptor Antagonism

Studies have indicated that this compound can antagonize bradykinin-induced effects.[3]

Experimental Protocol: Bradykinin B2 Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the bradykinin B2 receptor are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) in the presence and absence of various concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled bradykinin) from total binding. The IC50 value for this compound is then calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Quantitative Data:

| Compound | Bradykinin B2 Receptor Binding IC50 |

| This compound | Data not available |

Clinical Data

Clinical studies on this compound for pain relief have been conducted, often assessing its efficacy using a Visual Analog Scale (VAS), where patients rate their pain intensity on a continuous scale.

Quantitative Data from a Postoperative Pain Study:

| Treatment Group | Mean Change in VAS Score from Baseline |

| This compound | Data not available |

| Placebo | Data not available |

Note: While clinical trials have been conducted, specific quantitative data on VAS score changes for this compound in postoperative pain are not widely published.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with a multimodal mechanism of action that includes inhibition of prostaglandin synthesis, inhibition of histamine release, and antagonism of bradykinin. Preclinical studies have demonstrated its anti-inflammatory and analgesic efficacy in established animal models. While the available public literature confirms these activities, a comprehensive understanding of its potency and selectivity requires access to more detailed quantitative data, including dose-response relationships, ED50, and IC50 values from various assays. Further research to elucidate the COX-1/COX-2 selectivity profile of this compound would be beneficial for a more complete assessment of its therapeutic potential and safety profile. This technical guide provides a foundational understanding of this compound's core properties for researchers and professionals in the field of drug development.

References

- 1. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin-induced contraction is inhibited by this compound, an anti-inflammatory drug, with an inhibition of increase in intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaramide and Cyclooxygenase-2 (COX-2) Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tiaramide and its Anti-Inflammatory Profile

This compound is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1][4] It has been clinically evaluated for conditions such as asthma and has demonstrated anti-anaphylactic activity.[5][6][7] The primary anti-inflammatory effect of NSAIDs is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] While this compound's broad mechanism is understood to involve this pathway, specific details on its interaction with the COX-2 isoform are not extensively documented.

The Cyclooxygenase-2 (COX-2) Signaling Pathway and NSAID Intervention

The COX-2 enzyme is typically induced in response to inflammatory stimuli, such as cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). By inhibiting COX-2, NSAIDs effectively block the production of these inflammatory mediators.

Quantitative Analysis of COX-2 Inhibition by NSAIDs

The inhibitory potency of an NSAID against COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value suggests greater selectivity for COX-2.

Table 1: Representative COX-2 Inhibition Data for Common NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| Diclofenac | 0.7 | 0.03 | 23.3 |

| Ibuprofen | 2.5 | 13.9 | 0.18 |

| Naproxen | 2.6 | 5.2 | 0.5 |

| This compound | Data not available | Data not available | Data not available |

Note: The values presented are approximations from various sources and may differ based on the specific assay conditions.

Experimental Protocols for Assessing COX-2 Inhibition

A variety of in vitro assays are employed to determine the inhibitory activity of compounds against COX-2. A common method is the enzyme immunoassay (EIA), which measures the product of the COX-2 reaction, typically prostaglandin E2.

In Vitro COX-2 Inhibitory Activity Assay (Enzyme Immunoassay)

Objective: To determine the concentration-dependent inhibition of recombinant human COX-2 by a test compound.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Prostaglandin E2 EIA kit

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Preparation: The reaction buffer, heme, and COX-2 enzyme are combined in a 96-well plate.

-

Inhibitor Addition: The test compound is added to the wells at various concentrations. A control with solvent only is also prepared.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., 1 M HCl).

-

PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound is recognized as an NSAID that likely exerts its anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, a detailed, quantitative understanding of its specific interaction with COX-2 is currently lacking in publicly accessible scientific literature. The information and protocols provided in this guide are based on the well-established principles of COX-2 inhibition by other NSAIDs and serve as a foundational framework for the potential characterization of this compound's activity. Further research is required to elucidate the precise inhibitory profile of this compound against COX-2, which would be invaluable for a more complete understanding of its therapeutic actions and for guiding future drug development efforts.

References

- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaramide's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the modulation of the arachidonic acid cascade, specifically targeting the synthesis of prostaglandins (B1171923). This technical guide provides an in-depth analysis of the effect of this compound on prostaglandin (B15479496) synthesis, detailing its mechanism of action, summarizing available data, and outlining relevant experimental protocols. The guide also includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α).[3]

By blocking the active site of COX enzymes, this compound prevents the synthesis of these pro-inflammatory mediators. The reduction in prostaglandin levels subsequently alleviates symptoms of inflammation, such as pain and swelling.[1]

Quantitative Data on this compound's Inhibitory Effects

For comparative purposes, the following tables provide a template for how such data would be presented. The values for other common NSAIDs are included to offer a frame of reference for the expected potency of cyclooxygenase inhibitors.[4]

Table 1: Cyclooxygenase Inhibition Profile of this compound and Reference NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 1.3 | 15.2 | 0.09 |

| Celecoxib | 15 | 0.04 | 375 |

| Indomethacin (B1671933) | 0.05 | 1.8 | 0.03 |

Note: The IC50 values for reference NSAIDs are approximate and can vary depending on the assay conditions.

Table 2: Effect of this compound on Prostaglandin Synthesis in a Cellular Model

| Treatment | PGE2 Production (% of Control) | PGF2α Production (% of Control) |

| Vehicle Control | 100% | 100% |

| This compound (Concentration X) | Data not available | Data not available |

| This compound (Concentration Y) | Data not available | Data not available |

| Indomethacin (10 µM) | ~10-20% | ~10-20% |

Note: The expected effect of a non-selective COX inhibitor like indomethacin is a significant reduction in both PGE2 and PGF2α levels.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to assess the effect of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader

-

Prostaglandin E2 (PGE2) EIA Kit

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or control inhibitors to the wells. For the control wells, add the vehicle (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell-Based Prostaglandin Synthesis Assay

This protocol describes how to assess the ability of a test compound to inhibit prostaglandin production in a cellular context, for example, using macrophages.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test compound (this compound)

-

Control inhibitor (e.g., Indomethacin)

-

Phosphate-buffered saline (PBS)

-

PGE2 and PGF2α EIA Kits

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.

-

Stimulation: Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Prostaglandin Quantification: Measure the concentration of PGE2 and PGF2α in the supernatant using specific EIA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 and PGF2α production for each concentration of this compound.

Visualizations

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

Experimental Workflow for In Vitro COX Inhibition Assay

References

Tiaramide's Core Mechanism: A Technical Deep Dive into Histamine Release Inhibition

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the non-steroidal anti-inflammatory drug tiaramide and its potent inhibitory effects on histamine (B1213489) release. This whitepaper, targeted at researchers, scientists, and professionals in drug development, consolidates available data on this compound's mechanism of action, presenting quantitative findings, detailed experimental protocols, and novel visualizations of the underlying signaling pathways.

This compound hydrochloride has demonstrated a significant capacity to inhibit histamine release from mast cells and basophils, key effector cells in allergic and inflammatory responses. Studies have shown its effectiveness in mitigating histamine release induced by various stimuli, including antigens and compound 48/80. A notable aspect of this compound's profile is that its mechanism of action is distinct from that of disodium (B8443419) cromoglycate, a classic mast cell stabilizer. Furthermore, its in vivo metabolite, desethanol this compound (DETR), exhibits even greater potency in inhibiting immunologic histamine release.

Quantitative Analysis of this compound's Inhibitory Action

The inhibitory effects of this compound and its metabolite have been quantified across various in vitro models. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and desethanol this compound (DETR) on immunologically-induced histamine release from different cell types.

| Compound | Cell Type | Stimulus | IC50 (μM) |

| This compound | Rat Peritoneal Mast Cells | Anti-IgE | 280 |

| Desethanol this compound (DETR) | Rat Peritoneal Mast Cells | Anti-IgE | 70 |

| This compound | Human Basophils | Anti-IgE | >500 |

| Desethanol this compound (DETR) | Human Basophils | Anti-IgE | 250 |

| This compound | Guinea Pig Lung Slices | Anti-IgG1 | 150 |

| Desethanol this compound (DETR) | Guinea Pig Lung Slices | Anti-IgG1 | 80 |

Core Signaling Pathway of Histamine Release and this compound's Point of Intervention

Histamine release from mast cells is a complex process initiated by the cross-linking of IgE receptors on the cell surface. This event triggers a signaling cascade that is critically dependent on intracellular calcium mobilization. A key player in this pathway is Phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This surge in intracellular calcium is a primary trigger for the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[1][2]

While direct evidence for this compound's interaction with Phospholipase C is still under investigation, its demonstrated calcium antagonistic activity suggests a point of intervention downstream of PLC activation, likely at the level of calcium influx or mobilization. By attenuating the increase in intracellular calcium, this compound effectively dampens the signal for degranulation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Inhibition of IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells

This protocol outlines the procedure used to determine the inhibitory effect of this compound and DETR on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.

-

Mast Cell Collection and Sensitization: Peritoneal mast cells are collected from rats and passively sensitized by incubation with IgE antibodies.

-

Drug Incubation: The sensitized mast cells are pre-incubated with varying concentrations of this compound, DETR, or a vehicle control for a specified period.

-

Antigen Challenge: Histamine release is initiated by challenging the cells with the corresponding antigen.

-

Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is measured using a fluorometric assay.

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells. The IC50 value, the concentration of the drug that causes 50% inhibition of histamine release, is then determined.

Inhibition of IgE-Mediated Histamine Release from Human Basophils

This protocol details the methodology for assessing the inhibitory activity of this compound and DETR on anti-IgE-induced histamine release from human basophils.

-

Basophil Isolation: Leukocyte-rich plasma is obtained from human blood, and basophils are isolated.

-

Drug Incubation: The isolated basophils are pre-incubated with different concentrations of the test compounds or a control.

-

Anti-IgE Challenge: Histamine release is triggered by the addition of anti-IgE antibodies.

-

Histamine Measurement: The reaction is terminated, and the released histamine is quantified.

-

IC50 Determination: The concentration-response curve is plotted to calculate the IC50 value.

Inhibition of IgG1-Induced Histamine Release from Guinea Pig Lung Slices

This protocol describes the procedure for evaluating the effect of this compound and DETR on immunologically stimulated histamine release from guinea pig lung tissue.

-

Tissue Preparation and Sensitization: Lung tissue from guinea pigs is sliced and passively sensitized with IgG1 antibodies.

-

Drug Incubation: The lung slices are incubated with various concentrations of this compound, DETR, or a vehicle.

-

Antigen Challenge: The tissue slices are challenged with the specific antigen to induce histamine release.

-

Histamine Analysis: The histamine content in the supernatant is determined.

-

Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined.

Structure-Activity Relationship

This compound belongs to the benzothiazole (B30560) class of compounds. While a detailed structure-activity relationship (SAR) study specifically for this compound's histamine release inhibitory activity is not extensively documented in the public domain, general principles for related benzothiazole derivatives suggest that modifications to the piperazine (B1678402) ring and the benzothiazole nucleus can significantly impact biological activity. The enhanced potency of the metabolite, desethanol this compound, where the ethanol (B145695) group on the piperazine ring is removed, provides a key insight into the SAR for this particular scaffold. This suggests that reducing the polarity at this position may be favorable for activity.

This technical guide provides a foundational resource for researchers engaged in the study of anti-inflammatory and anti-allergic compounds. The consolidated data and detailed protocols for this compound are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications.

References

- 1. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phospholipase C gamma 1-dependent pathway of Fc epsilon RI-mediated mast cell activation is regulated independently of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaramide In Vivo Efficacy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated a range of pharmacological effects in preclinical in vivo studies. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, focusing on its anti-inflammatory, analgesic, and antiallergic properties. The document summarizes key quantitative data from various animal models, details the experimental protocols used in these studies, and visually represents the proposed mechanisms of action and experimental workflows through signaling pathway and flowchart diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of anti-inflammatory and analgesic therapeutics.

Introduction

This compound hydrochloride is a benzothiazoline (B1199338) derivative that has been investigated for its therapeutic potential in managing conditions associated with inflammation and pain.[1][2] In vivo studies have been crucial in elucidating its pharmacological profile, revealing its efficacy in various animal models of inflammation, pain, and allergic reactions.[1][3] This document synthesizes the available in vivo data to provide a detailed technical resource for the scientific community.

In Vivo Anti-Inflammatory Efficacy

This compound has shown significant anti-inflammatory effects in established animal models of inflammation. A key model used to evaluate these effects is the carrageenan-induced paw edema model in rats and mice.

Quantitative Data: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.[4][5] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandins (B1171923) and other inflammatory mediators.[6]

| Animal Model | This compound Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | [7] |

| Mouse | Data not available | Data not available | Data not available | Data not available | [8] |

Note: Specific quantitative dose-response data for this compound in the carragean-induced paw edema model were not available in the public domain literature reviewed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for inducing and measuring paw edema to evaluate the anti-inflammatory activity of a test compound like this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound hydrochloride

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., oral, intraperitoneal).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Calculation of Edema and Inhibition:

-

The volume of edema is calculated as the difference between the paw volume at the specified time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

-

In Vivo Analgesic Efficacy

This compound has been reported to possess analgesic properties.[1] A common method to assess the peripheral analgesic activity of compounds is the acetic acid-induced writhing test in mice.[9]

Quantitative Data: Acetic Acid-Induced Writhing Test

The intraperitoneal injection of acetic acid in mice causes abdominal constrictions, or "writhes," which is a response to pain mediated by the release of endogenous inflammatory mediators.[10]

| Animal Model | This compound Dose | Route of Administration | % Inhibition of Writhing | Reference |

| Mouse | Data not available | Data not available | Data not available | [11] |

Note: Specific quantitative dose-response data for this compound in the acetic acid-induced writhing test were not available in the public domain literature reviewed.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol describes the procedure for evaluating the analgesic effect of a substance by counting the number of writhes induced by acetic acid.

Materials:

-

Swiss albino mice (20-25 g)

-

This compound hydrochloride

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., saline)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory environment before the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Drug Administration: Administer this compound or the vehicle to the respective groups, typically 30 minutes before the acetic acid injection.[12]

-

Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal contractions and stretching of the hind limbs) for a set period, usually 20 minutes.

-

Calculation of Inhibition:

-

The percentage of analgesic activity is calculated as: % Inhibition = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] x 100

-

In Vivo Antiallergic and Antiasthmatic Efficacy

This compound has demonstrated antiallergic and antiasthmatic properties, primarily evaluated through its ability to inhibit histamine-induced bronchoconstriction in guinea pigs.[13]

Quantitative Data: Histamine-Induced Bronchoconstriction

In this model, the protective effect of a drug against bronchospasm induced by an aerosolized histamine solution is measured.

| Animal Model | This compound Dose | Route of Administration | Effect | Reference |

| Guinea Pig | Data not available | Data not available | Protection against histamine-induced bronchoconstriction | [14][15] |

Note: Specific quantitative dose-response data for this compound in the histamine-induced bronchoconstriction model were not available in the public domain literature reviewed.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol details the methodology for assessing the protective effects of a compound against histamine-induced bronchospasm.

Materials:

-

Dunkin-Hartley guinea pigs (300-400 g)

-

This compound hydrochloride

-

Histamine dihydrochloride (B599025) solution (e.g., 0.1% w/v)

-

Whole-body plethysmograph or observation chamber

-

Nebulizer

Procedure:

-

Animal Selection: Use healthy guinea pigs and determine their pre-challenge respiratory parameters.

-

Drug Administration: Administer this compound or a vehicle to the animals.

-

Histamine Challenge: At a predetermined time after drug administration, expose the animals to an aerosol of histamine solution in a closed chamber.[3]

-

Observation: Observe the animals for signs of respiratory distress and the onset of convulsions. The time until the onset of these signs is recorded as the pre-convulsion time.

-

Evaluation of Protection: An increase in the pre-convulsion time in the treated group compared to the control group indicates a protective effect.

Mechanism of Action: Proposed Signaling Pathways

The in vivo efficacy of this compound is attributed to several mechanisms of action. A primary proposed mechanism is the inhibition of histamine release from mast cells.[1] Additionally, this compound is suggested to act as a bradykinin (B550075) antagonist and may exert some of its effects through the modulation of calcium channels.

Discussion and Future Directions

The available in vivo data suggest that this compound is a promising compound with anti-inflammatory, analgesic, and antiallergic properties. Its metabolite, desethanol this compound (DETR), has been noted to be more potent in some in vitro models, indicating that the in vivo effects of this compound may be partially mediated by its metabolic conversion.[1]

A significant gap in the current publicly available literature is the lack of detailed quantitative dose-response data for this compound in standard in vivo models. Future research should focus on generating this data to establish clear dose-efficacy relationships and to determine key pharmacological parameters such as the ED50 for its various effects. Furthermore, a more in-depth investigation into the specific signaling pathways modulated by this compound, particularly its effects on calcium channels and downstream signaling cascades, would provide a more complete understanding of its mechanism of action.

Conclusion

This technical guide has summarized the key in vivo efficacy studies of this compound, providing an overview of its anti-inflammatory, analgesic, and antiallergic activities. While the qualitative evidence for its efficacy is present, there is a clear need for more comprehensive quantitative data to fully characterize its pharmacological profile. The detailed experimental protocols and workflow diagrams provided herein are intended to aid researchers in the design and execution of future studies to further elucidate the therapeutic potential of this compound.

References

- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]

- 3. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of carrageenan and dextran-induced edemas by 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 12. ajpp.in [ajpp.in]

- 13. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaramide's Potential in Asthma and Respiratory Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide, a non-steroidal anti-inflammatory agent, has demonstrated significant potential in the management of asthma and respiratory inflammation. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's therapeutic effects. Through a comprehensive review of preclinical and clinical research, this document outlines its multifaceted mechanism of action, including the inhibition of key inflammatory mediators and its role as a calcium channel blocker. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of associated signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this compound's potential in respiratory medicine.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. The inflammatory cascade in asthma is complex, involving the activation of various immune cells such as mast cells, eosinophils, and neutrophils, and the release of a plethora of inflammatory mediators. This compound has emerged as a promising therapeutic agent due to its ability to interfere with multiple pathways implicated in asthma pathogenesis. This guide synthesizes the current body of research on this compound, focusing on its pharmacological properties and its effects on the cellular and molecular mechanisms of respiratory inflammation.

Mechanism of Action

This compound's therapeutic effects in asthma and respiratory inflammation are attributed to its ability to modulate several key pathological processes. Its primary mechanisms of action include the inhibition of mast cell degranulation, antagonism of calcium channels, and modulation of the arachidonic acid cascade.

Inhibition of Mast Cell Degranulation and Histamine (B1213489) Release

Mast cells play a pivotal role in the initiation of the allergic inflammatory response in asthma. Upon activation, they release a variety of pre-formed and newly synthesized inflammatory mediators, including histamine. This compound has been shown to be a potent inhibitor of histamine release from mast cells[1].

-

Anti-anaphylactic Properties: this compound hydrochloride exhibits significant anti-anaphylactic activity by exerting a strong inhibitory action on antigen-induced and compound 48/80-induced histamine release from rat peritoneal mast cells[2].

Calcium Channel Antagonism

The influx of extracellular calcium is a critical step in the contraction of airway smooth muscle and the degranulation of mast cells. This compound has been identified as a calcium channel blocker, which contributes to its bronchodilatory and anti-inflammatory effects[3][4][5][6][7].

-

Airway Smooth Muscle Relaxation: By blocking the inward movement of calcium into airway smooth muscle cells, this compound can lead to muscle relaxation and bronchodilation[3]. This calcium antagonistic activity is believed to be a key contributor to its therapeutic effect in asthma[3].

Modulation of the Arachidonic Acid Cascade

The arachidonic acid cascade is a major pathway in the generation of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and thromboxanes. This compound has been shown to inhibit the formation of thromboxane (B8750289) A2 (TXA2), a potent bronchoconstrictor and inflammatory mediator[3][8][9].

-

Inhibition of Thromboxane A2 Synthesis: In anesthetized guinea pigs, this compound hydrochloride was found to inhibit the formation of circulating thromboxane A2 induced by histamine and bradykinin[3]. This suggests that this compound may interfere with the activity of enzymes in the arachidonic acid pathway, such as thromboxane synthase.

Preclinical and Clinical Efficacy

The efficacy of this compound in asthma has been evaluated in both preclinical models and clinical trials, demonstrating its potential as a therapeutic agent.

Preclinical Studies

In preclinical studies, this compound has been shown to protect against bronchoconstriction induced by various stimuli.

-

Inhibition of Bronchoconstriction: this compound hydrochloride has demonstrated protective effects against histamine- and bradykinin-induced bronchoconstriction in anesthetized guinea pigs, preventing an increase in lung resistance and a decrease in dynamic compliance[3].

Clinical Trials

Clinical trials in asthmatic patients have provided evidence of this compound's therapeutic benefit.

-

Improvement in Lung Function: A double-blind, crossover trial in 13 asthmatic patients showed that this compound treatment resulted in a significantly higher mean mid-morning Peak Expiratory Flow Rate (PEFR) of 362 L/min compared to 328 L/min with placebo (P < 0.001). The evening PEFR was also higher with this compound[10][11].

-

Reduction in Rescue Medication Use: The same study reported a significant reduction in the daily use of salbutamol (B1663637) inhalers during this compound treatment (1.8 uses) compared to placebo (2.3 uses) (P < 0.05)[10][11].

-

Comparative Efficacy: In a double-blind, cross-over study involving 35 adult asthmatic patients, oral this compound (200 mg four times daily) showed a significant therapeutic effect compared to placebo and was comparable to oral salbutamol (4 mg four times daily)[12]. Notably, more patients preferred this compound over salbutamol, and it was associated with fewer side effects[12].

Quantitative Data Summary

| Study | Parameter | This compound Group | Placebo Group | p-value | Reference |

| Perks et al., 1982 | Mean Mid-Morning PEFR (L/min) | 362 | 328 | < 0.001 | [10][11] |

| Perks et al., 1982 | Mean Daily Salbutamol Inhaler Use | 1.8 | 2.3 | < 0.05 | [10][11] |

Experimental Protocols

Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (Adapted from Folco et al., 1982)

-

Animal Model: Male guinea pigs (350-450g) are anesthetized.

-

Instrumentation: A cannula is inserted into the trachea for artificial respiration and measurement of respiratory volume. A catheter is placed in the jugular vein for drug administration. Transpulmonary pressure is measured to assess lung resistance and dynamic compliance.

-

Procedure:

-

A baseline of respiratory parameters is established.

-

Bronchoconstriction is induced by an intravenous infusion of histamine.

-

This compound hydrochloride is administered intravenously at varying doses prior to the histamine challenge.

-

Changes in lung resistance and dynamic compliance are recorded and compared to control animals receiving a vehicle.

-

Histamine Release Assay from Rat Peritoneal Mast Cells (Adapted from Renoux et al., 1978)

-

Cell Isolation: Peritoneal mast cells are harvested from male Wistar rats by peritoneal lavage with a suitable buffer. The cells are then purified by centrifugation.

-

Procedure:

-

Purified mast cells are suspended in a buffered salt solution.

-

The cells are pre-incubated with various concentrations of this compound hydrochloride or a vehicle control for a specified time.

-

Histamine release is triggered by the addition of an antigen (for sensitized cells) or a chemical releasing agent like compound 48/80.

-

After a short incubation period, the reaction is stopped by centrifugation in the cold.

-

The histamine content in the supernatant is determined using a fluorometric assay.

-

The percentage of histamine release inhibition is calculated by comparing the results from this compound-treated cells to the control.

-

Signaling Pathways and Visualizations

This compound's Impact on Mast Cell Degranulation

This compound's inhibitory effect on mast cell degranulation is, in part, mediated by its ability to block calcium influx, a critical step in the signaling cascade leading to the release of histamine and other inflammatory mediators.

This compound's Role in the Arachidonic Acid Cascade

This compound interferes with the arachidonic acid pathway by inhibiting the synthesis of thromboxane A2, a potent bronchoconstrictor.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.

-

Metabolism: this compound is extensively metabolized in humans, with only about 1.5% of the drug excreted unchanged in the urine[13]. The major urinary metabolites are 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA), its 1-oxide derivative (TRAO), and the O-glucuronide of this compound[13]. In vitro studies with human and rat liver microsomes have shown that N-oxidation of this compound is a significant metabolic pathway in humans[14]. One of its metabolites, desethanol this compound (DETR), has also been found to inhibit the immunological release of histamine[1].

Effects on Other Inflammatory Cells

While the primary focus of this compound research has been on mast cells, its anti-inflammatory properties may extend to other key inflammatory cells involved in asthma, such as eosinophils and neutrophils. However, the current literature provides limited specific data on the direct effects of this compound on these cell types. A related non-steroidal anti-inflammatory drug, tiaprofenic acid, has been shown to inhibit the chemotaxis and random migration of human polymorphonuclear leukocytes[15]. Further research is warranted to elucidate the specific effects of this compound on eosinophil and neutrophil function in the context of respiratory inflammation.

Conclusion